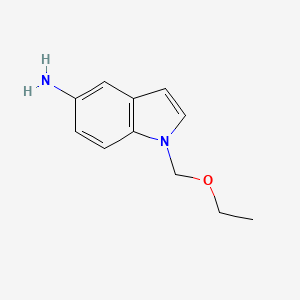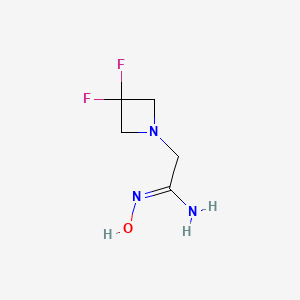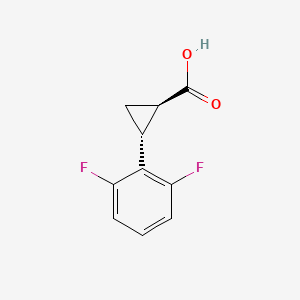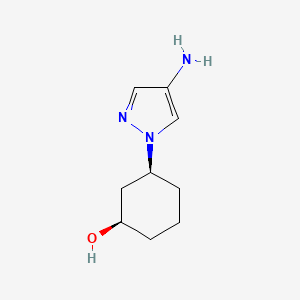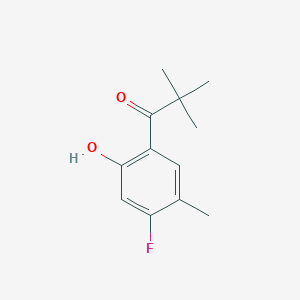
1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C11H13FO2. This compound is characterized by the presence of a fluoro group, a hydroxy group, and a methyl group attached to a phenyl ring, along with a dimethylpropanone moiety. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-hydroxy-5-methylbenzaldehyde and 2,2-dimethylpropan-1-one.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Procedure: The aldehyde and ketone are mixed in a suitable solvent like ethanol or methanol, and the reaction mixture is heated to reflux. The reaction is monitored using thin-layer chromatography (TLC) until completion.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 1-(4-Fluoro-2-oxo-5-methylphenyl)-2,2-dimethylpropan-1-one.
Reduction: 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-ol.
Substitution: 1-(4-Amino-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one.
Scientific Research Applications
1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The fluoro and hydroxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of a dimethylpropanone.
1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one: Similar structure but with a methylpropanone moiety.
Uniqueness
1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and applications in various fields of research and industry.
Properties
Molecular Formula |
C12H15FO2 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
1-(4-fluoro-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H15FO2/c1-7-5-8(10(14)6-9(7)13)11(15)12(2,3)4/h5-6,14H,1-4H3 |
InChI Key |
YZPOKQVQSLEHGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


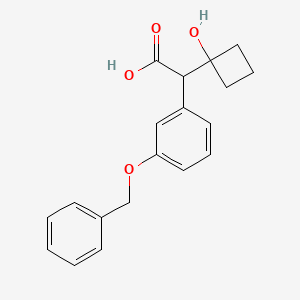

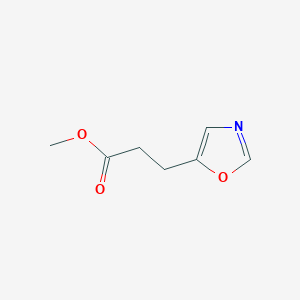
![4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride](/img/structure/B13342733.png)
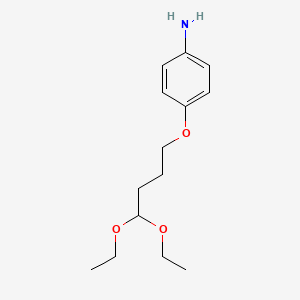
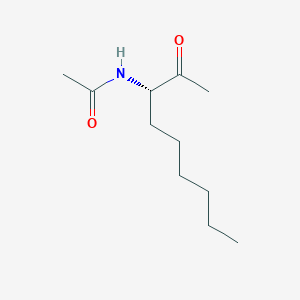

![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethanone](/img/structure/B13342766.png)
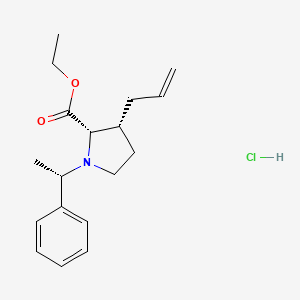
![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13342781.png)
